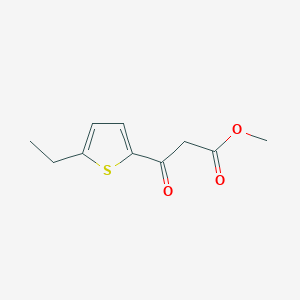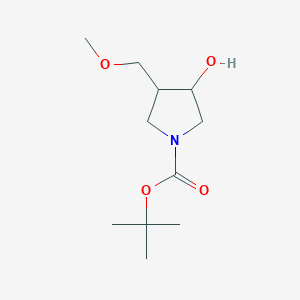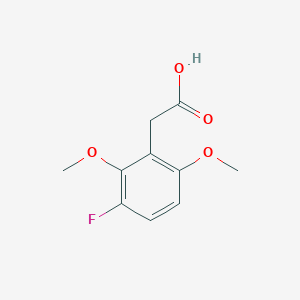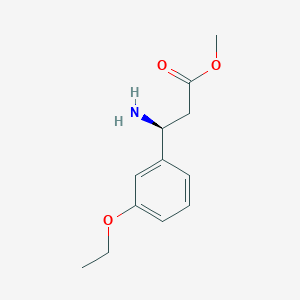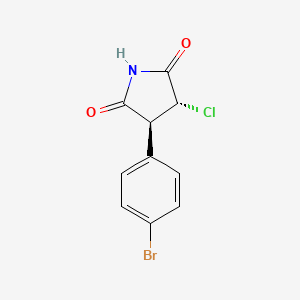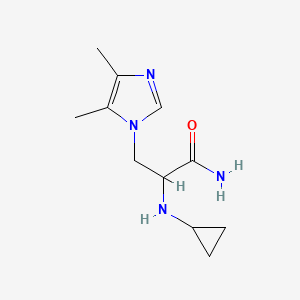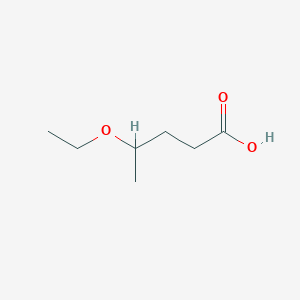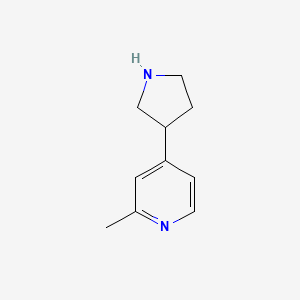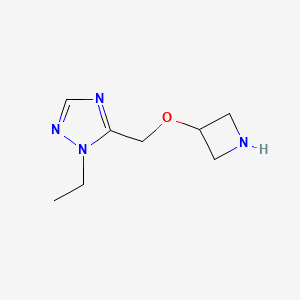
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole is a heterocyclic compound that contains both azetidine and triazole rings
Preparation Methods
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with azetidine and 1-ethyl-1h-1,2,4-triazole.
Reaction Conditions: The azetidine is functionalized with a methoxy group to form azetidin-3-yloxy. This intermediate is then reacted with 1-ethyl-1h-1,2,4-triazole under specific conditions to form the final compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile. Reaction conditions vary depending on the desired product.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield a hydroxylated product, while substitution may result in a different functional group attached to the triazole ring.
Scientific Research Applications
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole can be compared with other similar compounds:
Similar Compounds: Examples include 5-((Azetidin-3-yloxy)methyl)-3-cyclopropyl-1,2,4-oxadiazole and 5-((Azetidin-3-yloxy)methyl)-3-methyl-1,2,4-oxadiazole
Uniqueness: The presence of both azetidine and triazole rings in the same molecule makes it unique, offering distinct chemical and biological properties compared to other compounds with only one of these rings.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4O/c1-2-12-8(10-6-11-12)5-13-7-3-9-4-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
MIEQTHSPVMCJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



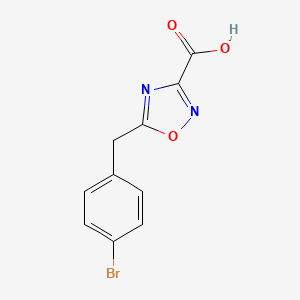
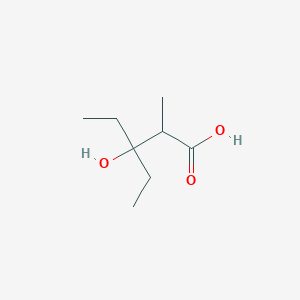
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
